3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a methoxyphenylbutyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate:
Alkylation: The fluorophenyl intermediate is then subjected to alkylation with 2-methoxy-2-phenylbutyl bromide under basic conditions to form the desired intermediate.
Amidation: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the methoxyphenylbutyl group can modulate the compound’s pharmacokinetic properties. The propanamide backbone provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- 3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- 3-(2-iodophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Uniqueness
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIAITJXAIGGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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